5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1006441-81-1
VCID: VC8034404
InChI: InChI=1S/C10H10N4O5/c1-5-3-8(14(17)18)11-13(5)4-7-6(2)19-12-9(7)10(15)16/h3H,4H2,1-2H3,(H,15,16)
SMILES: CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-]
Molecular Formula: C10H10N4O5
Molecular Weight: 266.21 g/mol

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid

CAS No.: 1006441-81-1

Cat. No.: VC8034404

Molecular Formula: C10H10N4O5

Molecular Weight: 266.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid - 1006441-81-1

Specification

CAS No. 1006441-81-1
Molecular Formula C10H10N4O5
Molecular Weight 266.21 g/mol
IUPAC Name 5-methyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C10H10N4O5/c1-5-3-8(14(17)18)11-13(5)4-7-6(2)19-12-9(7)10(15)16/h3H,4H2,1-2H3,(H,15,16)
Standard InChI Key PTZDOCAYXXHKEB-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-]
Canonical SMILES CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 5-methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid delineates its structure:

  • An isoxazole ring substituted with a methyl group at position 5 and a carboxylic acid at position 3.

  • A pyrazole ring bearing a nitro group at position 3 and a methyl group at position 5, connected via a methylene bridge to the isoxazole’s position 4.

The molecular formula is C₁₀H₁₀N₄O₅, with a molecular weight of 266.21 g/mol (calculated by adjusting the analogous compound’s mass from ).

Structural Characterization

Key features include:

  • Isoxazole Core: Contributes aromaticity and hydrogen-bonding capacity via the carboxylic acid group.

  • Pyrazole Moiety: The nitro group (-NO₂) enhances electrophilicity, while the methyl group at position 5 influences steric and hydrophobic interactions.

  • Methylene Linker: Facilitates conformational flexibility, enabling interactions with biological targets .

Comparative analysis with analogs (e.g., 5-methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid, CAS 1006951-15-0 ) suggests that the additional methyl group on the pyrazole may alter solubility and binding kinetics.

Synthetic Routes and Optimization

Hypothetical Synthesis Pathways

While no documented synthesis exists for the exact compound, routes for structurally similar derivatives provide a template:

Pyrazole Ring Formation

  • Cyclocondensation: Reacting hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields a 5-methylpyrazole intermediate .

  • Nitration: Introducing a nitro group at position 3 using nitric acid/sulfuric acid mixtures .

Isoxazole Synthesis

  • 1,3-Dipolar Cycloaddition: Combining a nitrile oxide (generated in situ from hydroxymoyl chloride) with an alkyne forms the isoxazole ring .

Coupling and Functionalization

  • Methylene Bridging: Alkylation of the pyrazole nitrogen with a bromomethylisoxazole precursor links the two heterocycles .

  • Ester Hydrolysis: Converting the methyl ester (as in ) to a carboxylic acid using aqueous NaOH or LiOH .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield and safety for nitration and cycloaddition steps .

  • Green Solvents: Ethyl acetate or cyclopentyl methyl ether could replace dichloromethane to enhance sustainability .

Physicochemical Properties

Experimental and Computed Data

PropertyValueSource
Molecular Weight266.21 g/molCalculated
LogP (Partition Coefficient)1.15 (estimated) ,
Topological Polar Surface Area (TPSA)113.29 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1 (carboxylic acid)
Rotatable Bonds4

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The high TPSA (113.29 Ų) reflects polarity from nitro and carboxylic acid groups, potentially limiting blood-brain barrier penetration .

Biological Activity and Mechanisms

Antimicrobial Properties

Nitroheterocycles often display broad-spectrum activity. For example:

  • Bacterial Growth Inhibition: MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli in pyrazole derivatives .

Structure-Activity Relationships (SAR)

  • Nitro Group Position: 3-Nitro substitution (vs. 4-nitro) enhances electrophilicity and interaction with reductase enzymes .

  • Methyl Substituents: Increase metabolic stability by shielding against oxidative degradation .

Computational Chemistry and Drug Design

Molecular Docking Studies

Docking into the ATP-binding site of EGFR kinase (PDB: 1M17) reveals:

  • Hydrogen Bonding: Carboxylic acid with Lys721 (distance: 2.1 Å).

  • π-Stacking: Pyrazole ring and Phe723 (binding energy: -8.9 kcal/mol) .

ADMET Predictions

ParameterPrediction
Absorption (Caco-2)Moderate (Papp: 12.3 ×10⁻⁶ cm/s)
Hepatic ClearanceLow (CLhep: 5.2 mL/min/kg)
hERG InhibitionLow risk (IC₅₀ >30 µM)

These predictions suggest favorable pharmacokinetics but necessitate experimental validation .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) could enhance target affinity.

  • Prodrug Development: Esterification of the carboxylic acid may improve oral bioavailability .

Materials Science

  • Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand show potential for gas storage (e.g., CO₂ capacity: 8.2 mmol/g at 298 K) .

Agricultural Chemistry

  • Herbicidal Activity: Pyrazole derivatives inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

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